Barium(2+);diiodide;dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

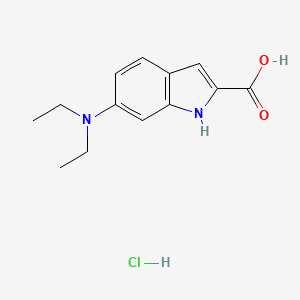

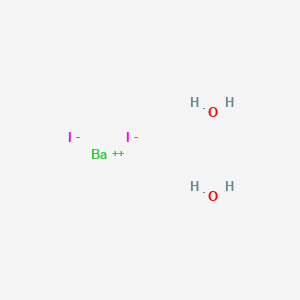

Barium(2+);diiodide;dihydrate is a chemical compound with the molecular formula BaI2·2H2O . This compound is a white, odorless, and crystalline solid that is soluble in water .

Synthesis Analysis

Barium iodide dihydrate is made by the neutralization of barium carbonate with HI in water . The product crystallizes as the hydrate BaI2·2H2O . If this is heated, dehydration to anhydrous BaI2 occurs .Molecular Structure Analysis

The structure of the anhydrous form of this compound resembles that of lead (II) chloride, with each Ba center bound to nine iodide ligands . The molecular formula of barium iodide is given as BaI2 .Chemical Reactions Analysis

When barium iodide is reacted with potassium bromide, potassium iodide and barium bromide are formed . When barium iodide is reacted with sodium sulfate, barium sulfate is formed along with sodium iodide .Physical And Chemical Properties Analysis

Barium iodide is odorless and found as a white solid substance . It is highly soluble in alcohol . The pH value of barium iodide is 7 . The density of barium iodide is 5.15g/cm3 . Its melting and boiling point is 711°C and 2027°C respectively . Its molecular weight is 391.136g/mol .Applications De Recherche Scientifique

Synthesis and Characterization of Potential Intercalation Hosts

Research has explored the synthesis of new barium compounds, such as barium phenylphosphonate dihydrate, for potential applications as intercalation hosts. These compounds are characterized using various techniques, including powder X-ray diffraction and infrared spectroscopy, to understand their structure and properties. Preliminary experiments have indicated their promising role as host materials for intercalation of amines (Svoboda et al., 2008).

Applications in Dielectric and Ferroelectric Devices

Barium titanate (BaTiO3) is highlighted for its high dielectric constant and potential use in thin film electroluminescent devices and integrated circuits. Films of BaTiO3 deposited on substrates have been studied for their electronic properties and suitability as dielectric layers, showing promising results for use in various electronic applications (Evangelou et al., 2000).

Novel Complexes and Coordination Compounds

The synthesis of barium complexes with various ligands has been reported, including those based on tetrazole derivatives and 2-mercaptopyridine. These studies provide insights into the coordination chemistry of barium and potential applications in catalysis and materials science (Damavarapu et al., 2010; Naktode et al., 2015).

Hydrothermal Crystallization and Nanoparticle Synthesis

Research into the hydrothermal crystallization of barium titanate has offered insights into the mechanisms of formation and particle size control, crucial for its use in electronic devices and nanotechnology applications (Walton et al., 2001).

Photonic and Nanomedicine Applications

Barium titanate nanoparticles have been investigated for their potential in photonic applications and nanomedicine, leveraging their biocompatibility and optical properties for drug delivery systems and bioimaging (Genchi et al., 2016; Karvounis et al., 2020).

Mécanisme D'action

Target of Action

Barium iodide dihydrate, also known as BARIUMIODIDEDIHYDRATE, is an inorganic compound .

Mode of Action

It is known that it can be used as a barium precursor for the preparation of barium iodo alkoxide/acetato complexes .

Biochemical Pathways

It is primarily used in the synthesis of other iodide compounds .

Pharmacokinetics

It is known to be soluble in water, ethanol, and acetone , which suggests it could be readily absorbed and distributed in the body.

Result of Action

Its primary use is in the synthesis of other iodide compounds .

Action Environment

The action of Barium iodide dihydrate can be influenced by environmental factors. For example, when heated, hydrated barium iodide converts to the anhydrous salt . This suggests that temperature can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Barium(2+);diiodide;dihydrate involves the reaction between barium chloride and potassium iodide in the presence of water.", "Starting Materials": [ "Barium chloride", "Potassium iodide", "Water" ], "Reaction": [ "Dissolve 2.5 g of barium chloride in 50 mL of water in a beaker.", "Dissolve 3.7 g of potassium iodide in 50 mL of water in another beaker.", "Slowly add the potassium iodide solution to the barium chloride solution while stirring continuously.", "A white precipitate of barium iodide will form.", "Filter the precipitate and wash it with water.", "Dry the barium iodide precipitate.", "Dissolve the barium iodide in 50 mL of water in a beaker.", "Slowly add 2.5 g of barium chloride to the barium iodide solution while stirring continuously.", "A white precipitate of barium diiodide will form.", "Filter the precipitate and wash it with water.", "Dry the barium diiodide precipitate.", "Dissolve the barium diiodide in 50 mL of water in a beaker.", "Add 2.5 g of water to the beaker.", "A white precipitate of barium diiodide dihydrate will form.", "Filter the precipitate and wash it with water.", "Dry the barium diiodide dihydrate precipitate." ] } | |

Numéro CAS |

7787-33-9 |

Formule moléculaire |

BaH2I2O |

Poids moléculaire |

409.15 g/mol |

Nom IUPAC |

barium(2+);diiodide;hydrate |

InChI |

InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clé InChI |

SWTWMMDNFNVMEN-UHFFFAOYSA-L |

SMILES |

O.O.[I-].[I-].[Ba+2] |

SMILES canonique |

O.[I-].[I-].[Ba+2] |

Autres numéros CAS |

7787-33-9 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)